molecular formula C17H19FN2O4S2 B6520642 N'-[2-(4-fluorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N-propylethanediamide CAS No. 896326-35-5

N'-[2-(4-fluorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N-propylethanediamide

Cat. No.: B6520642
CAS No.: 896326-35-5
M. Wt: 398.5 g/mol
InChI Key: OIVPLVMENWYQIM-UHFFFAOYSA-N
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Description

N'-[2-(4-fluorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N-propylethanediamide is a complex organic compound characterized by its unique chemical structure, which features a fluorinated benzene ring, a sulfonyl group, a thiophene ring, and a propylated ethanediamide moiety. This compound holds significant potential due to its diverse reactivity and utility in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N'-[2-(4-fluorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N-propylethanediamide generally involves multi-step organic synthesis procedures. The preparation typically starts with the formation of the sulfonyl chloride derivative, which is then reacted with the thiophene compound under controlled conditions to introduce the thiophen-2-yl group. The resulting intermediate undergoes further reactions, including fluorination of the benzene ring and coupling with ethanediamide, followed by propylation.

Industrial Production Methods

Industrial production of this compound requires optimization of reaction conditions to maximize yield and purity. This might involve:

  • Utilizing advanced catalysts to improve reaction efficiency.

  • Implementing high-pressure reactors for better control over reaction parameters.

  • Employing purification techniques like recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

This compound can participate in several types of chemical reactions, including:

  • Oxidation: : Conversion to sulfoxides or sulfones.

  • Reduction: : Reduction of the sulfonyl group or fluorinated benzene ring.

  • Substitution: : Aromatic substitution reactions on the benzene or thiophene rings.

Common Reagents and Conditions

  • Oxidation Reagents: : m-Chloroperbenzoic acid (m-CPBA), potassium permanganate (KMnO4).

  • Reduction Reagents: : Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

  • Substitution Conditions: : Halogenation using halogenating agents like N-bromosuccinimide (NBS), nitration under acidic conditions.

Major Products

The main products depend on the reaction type. Oxidation typically yields sulfoxides or sulfones, reduction might lead to the corresponding hydrocarbon derivatives, and substitution results in various functionalized compounds.

Scientific Research Applications

N'-[2-(4-fluorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N-propylethanediamide finds applications across multiple domains:

  • Chemistry: : Used as an intermediate in the synthesis of complex organic molecules and polymers.

  • Biology: : Potential use in studying enzyme interactions due to its unique structure.

  • Medicine: : Investigated for potential therapeutic properties, such as anti-inflammatory or anticancer activities.

  • Industry: : Utilized in the development of specialty chemicals and materials due to its reactive functional groups.

Mechanism of Action

The compound exerts its effects primarily through interactions with specific molecular targets, which could include:

  • Enzymes: : Inhibition or modulation of enzyme activity due to its functional groups.

  • Receptors: : Binding to receptors in biological systems, potentially altering cellular signaling pathways.

  • Pathways: : Involvement in biochemical pathways, leading to effects like inhibition of cell proliferation or induction of apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • N'-[2-(4-chlorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N-propylethanediamide: : Similar structure but with a chlorinated benzene ring.

  • N'-[2-(4-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N-propylethanediamide: : Contains a methyl group instead of a fluorine atom on the benzene ring.

  • N'-[2-(4-nitrobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N-propylethanediamide: : Features a nitro group on the benzene ring.

Uniqueness

The unique feature of N'-[2-(4-fluorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N-propylethanediamide lies in the presence of the fluorine atom, which imparts distinct chemical properties such as increased lipophilicity and potential for specific interactions with biological targets.

Properties

IUPAC Name

N'-[2-(4-fluorophenyl)sulfonyl-2-thiophen-2-ylethyl]-N-propyloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN2O4S2/c1-2-9-19-16(21)17(22)20-11-15(14-4-3-10-25-14)26(23,24)13-7-5-12(18)6-8-13/h3-8,10,15H,2,9,11H2,1H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIVPLVMENWYQIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C(=O)NCC(C1=CC=CS1)S(=O)(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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